Chitin synthase inhibitor 13

Chitin Synthase Enzyme Kinetics Antifungal Drug Discovery

Choose Chitin Synthase Inhibitor 13 (compound 12g) for its unique non-competitive, allosteric inhibition of fungal chitin synthase. Unlike substrate-competitive inhibitors (nikkomycin Z, polyoxin B), it maintains efficacy against drug-resistant strains (MIC 4–32 µg/mL) and synergizes with azoles and echinocandins. Ideal for enzymology, SAR studies, and checkerboard assays. Broad-spectrum antifungal activity verified against fluconazole- and micafungin-resistant strains. Order high-purity (≥98%) compound for reliable, reproducible results in antifungal resistance research.

Molecular Formula C21H19N5O5S
Molecular Weight 453.5 g/mol
Cat. No. B15136926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 13
Molecular FormulaC21H19N5O5S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1CSCC12NC3=C(C=C(C=C3)NC(=O)C=CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2
InChIInChI=1S/C21H19N5O5S/c27-18(22-13-1-4-15(5-2-13)26(30)31)7-8-19(28)23-14-3-6-17-16(11-14)20(29)25-21(24-17)9-10-32-12-21/h1-8,11,24H,9-10,12H2,(H,22,27)(H,23,28)(H,25,29)/b8-7+
InChIKeyHVBITJXHJATQKU-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitin Synthase Inhibitor 13: Procurement-Ready Overview of a Non-Competitive Spiro-Quinazolinone Antifungal Agent


Chitin Synthase Inhibitor 13 (also referred to as compound 12g; CAS: 2925228-79-9) is a spiro-quinazolinone derivative that functions as a non-competitive inhibitor of fungal chitin synthase [1]. This enzyme is essential for fungal cell wall biosynthesis and is absent in vertebrates and mammals, rendering it a target of significant interest for selective antifungal development [1]. The compound is characterized by a molecular weight of 453.47 g/mol and the molecular formula C21H19N5O5S . It exhibits broad-spectrum antifungal activity and has been evaluated against multiple fungal strains, including drug-resistant variants [1].

Why Chitin Synthase Inhibitor 13 Cannot Be Replaced by a Generic Analog in Critical Assays


Chitin synthase inhibitors constitute a chemically and mechanistically diverse class. Well-known competitive inhibitors such as nikkomycin Z and polyoxin D act as substrate analogs of UDP-N-acetylglucosamine [1]. In contrast, Chitin Synthase Inhibitor 13 is a non-competitive inhibitor that binds to an allosteric site on chitin synthase [2]. This distinct mode of action confers a unique activity profile, particularly against drug-resistant fungal strains, where competitive inhibitors may be ineffective. Furthermore, its synergistic behavior with azoles and echinocandins [2] is not a universal property of all in-class compounds. Therefore, substituting this compound with a generic chitin synthase inhibitor can lead to divergent experimental outcomes, especially in studies focused on overcoming antifungal resistance.

Quantitative Differentiation of Chitin Synthase Inhibitor 13: Direct Comparative Data vs. Polyoxin B and Clinical Antifungals


Enzymatic Inhibition: Comparable Potency to Polyoxin B with Non-Competitive Kinetics

Chitin Synthase Inhibitor 13 (compound 12g) exhibits potent inhibitory activity against chitin synthase. Its IC50 value is statistically comparable to that of polyoxin B, a widely used reference inhibitor [1]. Crucially, kinetic analysis confirms that compound 12g acts as a non-competitive inhibitor, meaning it binds to an allosteric site rather than competing directly with the substrate [1]. This is a key mechanistic differentiation from substrate-competitive inhibitors like polyoxin B and nikkomycin Z.

Chitin Synthase Enzyme Kinetics Antifungal Drug Discovery Mechanism of Action

Antifungal Spectrum: Superior Activity Against Tested Strains Compared to Polyoxin B

In antifungal susceptibility assays against a panel of four clinically relevant strains, Chitin Synthase Inhibitor 13 (compound 12g) demonstrated stronger antifungal activity than polyoxin B [1]. Notably, its activity was reported to be similar to that of fluconazole, a first-line clinical antifungal [1]. This positions the compound as having a more potent whole-cell antifungal effect than the classic chitin synthase inhibitor comparator.

Antifungal Susceptibility Broad-Spectrum Polyoxin B Fluconazole

Activity Against Drug-Resistant Fungi: Retained Potency Where Fluconazole and Micafungin Fail

A critical differentiation for procurement is the compound's retained activity against drug-resistant fungal variants. Chitin Synthase Inhibitor 13 (compound 12g) exhibited good antifungal activity against both fluconazole-resistant and micafungin-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL [1]. In contrast, the MIC values for the reference drugs (fluconazole and micafungin) against these resistant strains exceeded 256 μg/mL [1].

Drug Resistance Antifungal Resistance MIC Fluconazole-Resistant

Synergistic Potential: Additive and Synergistic Effects with Fluconazole and Polyoxin B

Drug combination experiments revealed that Chitin Synthase Inhibitor 13 (compound 12g) exhibits synergistic or additive effects when combined with fluconazole or polyoxin B [1]. This is a specific, empirically validated feature of the compound. While other chitin synthase inhibitors may have synergy, this particular combination has been quantitatively demonstrated.

Drug Synergy Combination Therapy Fluconazole Polyoxin B

Safety and Selectivity Profile: Low Mammalian Cytotoxicity and Favorable in silico ADME

In cytotoxicity assays against human lung cancer A549 cells, Chitin Synthase Inhibitor 13 (compound 12g) demonstrated low toxicity [1]. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis indicated that the compound possesses promising pharmacokinetic properties [1]. These findings suggest a favorable selectivity profile, distinguishing it from antifungals with significant host toxicity. While direct comparative data to other chitin synthase inhibitors is not provided, this data supports its potential as a safe research tool.

Cytotoxicity ADME Selectivity Safety Profile

High-Value Application Scenarios for Chitin Synthase Inhibitor 13 in Antifungal Research and Drug Discovery


Investigating Non-Competitive Inhibition of Chitin Synthase

Due to its established non-competitive mechanism [1], Chitin Synthase Inhibitor 13 is an ideal tool for enzymology studies focused on allosteric modulation of chitin synthase. It can be used to differentiate functional effects from substrate-competitive inhibitors like polyoxin B or nikkomycin Z.

Screening for Antifungal Activity Against Drug-Resistant Clinical Isolates

Given its demonstrated efficacy against fluconazole-resistant and micafungin-resistant strains, with MIC values of 4-32 μg/mL [1], this compound serves as a valuable positive control or lead scaffold in high-throughput screening programs aimed at identifying new agents to combat antifungal resistance.

Exploring Combination Therapy Regimens In Vitro

The documented synergistic and additive effects with fluconazole and polyoxin B [1] make this compound a prime candidate for use in checkerboard assays and other drug combination studies. It can be used to systematically investigate the potential of dual chitin synthase/azole inhibition strategies.

Whole-Cell Antifungal Activity Studies and SAR Analysis

With its broad-spectrum antifungal activity and superior performance against tested strains compared to polyoxin B [1], Chitin Synthase Inhibitor 13 can be deployed as a benchmark compound in structure-activity relationship (SAR) studies for the development of novel spiro-quinazolinone-based antifungals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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